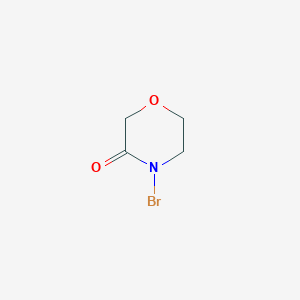
1,1'-(4-Methoxybut-1-ene-1,4-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected by a 4-methoxybut-1-ene-1,4-diyl linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene typically involves the reaction of 4-methoxy-1-butene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methoxy-1-butene acts as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the butene linker can be reduced to form saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or other substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene rings can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1-Buten-3-yne-1,4-diyl)dibenzene: Similar structure but with a triple bond in the linker.
1,1’-(4-Methylpent-1-ene-2,4-diyl)dibenzene: Similar structure with a different alkyl linker.
4-Methoxy-1-butene: A simpler compound with only one benzene ring.
Uniqueness
1,1’-(4-Methoxybut-1-ene-1,4-diyl)dibenzene is unique due to the presence of the methoxy group and the specific positioning of the double bond in the butene linker. This unique structure imparts distinct reactivity and interaction profiles compared to other similar compounds.
Propriétés
Numéro CAS |
62785-37-9 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(1-methoxy-4-phenylbut-3-enyl)benzene |
InChI |
InChI=1S/C17H18O/c1-18-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-13,17H,14H2,1H3 |
Clé InChI |
JDQVBEXPXGTZAY-UHFFFAOYSA-N |
SMILES canonique |
COC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)



![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)



![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)

![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
